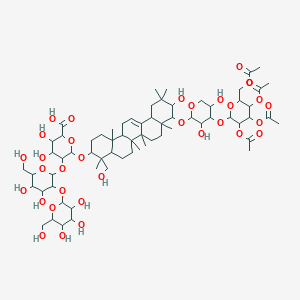

Zingibroside R1

Overview

Description

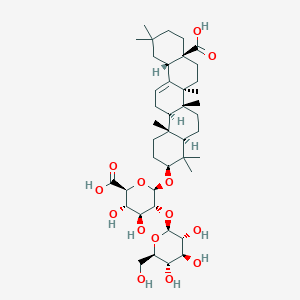

Zingibroside R1 is a dammarane-type triterpenoid saponin isolated from the rhizomes, taproots, and lateral roots of Panax japonicas C. A. Meyer . It has shown significant biological activities, including anti-tumor, anti-angiogenic, and anti-HIV-1 properties . This compound is also known for its neuroprotective and antioxidant effects, particularly in aged Caenorhabditis elegans .

Mechanism of Action

- Primary Targets : Zingibroside R1 has been associated with several biological activities, including anti-tumor effects and anti-angiogenic properties .

Target of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Zingibroside R1 interacts with various biomolecules in biochemical reactions. It possesses some anti-HIV-1 activity . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It shows excellent anti-tumor effects . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It possesses some anti-HIV-1 activity . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Zingibroside R1 involves the extraction and purification from natural sources such as Panax japonicas. The process typically includes the following steps:

Extraction: The roots of Panax japonicas are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including metabolic engineering and synthetic biology. Advances in the biosynthesis of rare ginsenosides have enabled the large-scale production of this compound using engineered microbial systems such as Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: Zingibroside R1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

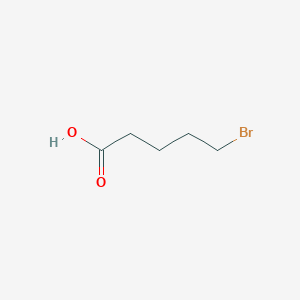

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Zingibroside R1 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their derivatives.

Medicine: It has shown potential in the treatment of cancer, HIV-1, and neurodegenerative diseases such as Alzheimer’s disease

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

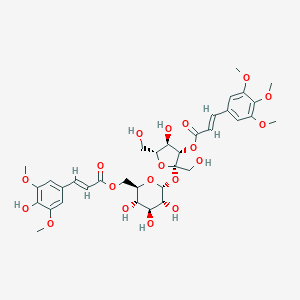

Zingibroside R1 is unique among triterpenoid saponins due to its specific biological activities and molecular structure. Similar compounds include:

Ginsenoside Rb1: Another triterpenoid saponin with anti-inflammatory and anti-cancer properties.

Ginsenoside Rc: Known for its neuroprotective and anti-diabetic effects.

Ginsenoside Rd: Exhibits anti-inflammatory and neuroprotective activities.

This compound stands out due to its combined anti-tumor, anti-HIV-1, and neuroprotective properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQOMUVKRDJBGZ-COUNGWPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

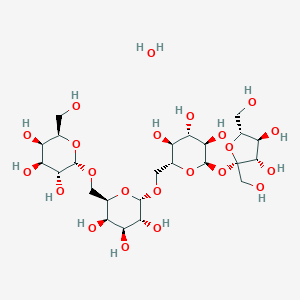

Molecular Formula |

C42H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

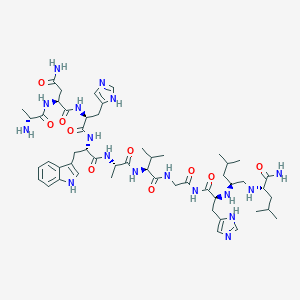

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential health benefits of Zingibroside R1?

A1: this compound, a compound found in Cuscuta chinensis, has demonstrated several potential health benefits in studies using the model organism Caenorhabditis elegans. These benefits include:

- Improved lifespan: this compound was found to improve the lifespan of C. elegans in a manner similar to the full C. chinensis extract. []

- Enhanced stress resistance: The compound improved the survival rate of C. elegans after exposure to heat stress. []

- Enhanced locomotion: this compound also showed a positive effect on the movement abilities of the aged worms. []

- Anti-tumor activity: Studies have shown this compound exhibits anti-tumor activity in vitro and may contribute to the anti-tumor efficacy of Ginsenoside Ro in vivo. [, , ]

- Anti-HIV-1 activity: this compound demonstrated some antiviral activity against HIV-1, surpassing the activity of glycyrrhizin. []

Q2: How does this compound exert its effects on tumor cells?

A: this compound inhibits glucose transport in Ehrlich ascites tumor (EAT) cells, which was determined by measuring 2-deoxy-D-glucose (2-DG) uptake. This suggests that disrupting glucose metabolism in tumor cells could be one of its mechanisms of action. []

Q3: What is the connection between Ginsenoside Ro and this compound?

A: this compound is a metabolite of Ginsenoside Ro, a major saponin found in Panax ginseng. Research indicates that this compound, along with other metabolites like chikusetsusaponin IVa and calenduloside E, are present in the plasma of mice treated with Ginsenoside Ro. These metabolites, including this compound, demonstrate notable anti-tumor and anti-angiogenic properties. These findings suggest that the metabolites of Ginsenoside Ro, such as this compound, play a crucial role in its overall anti-tumor effect observed in vivo. []

Q4: In which plants can this compound be found?

A4: this compound has been identified in several plant species, including:

- Cuscuta chinensis []

- Panax ginseng [, , ]

- Panax japonicus (also known as Satsuma-ninjin) []

- Achyranthes bidentata [, ]

Q5: Are there analytical methods available to identify and quantify this compound?

A: Yes, researchers utilize advanced analytical techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) to identify and quantify this compound in various samples, including plant extracts and biological fluids. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)